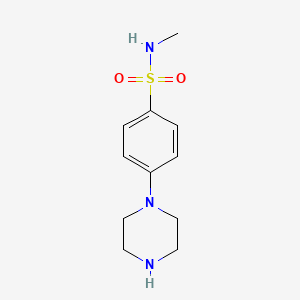

N-methyl-4-(piperazin-1-yl)benzene-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-4-piperazin-1-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2S/c1-12-17(15,16)11-4-2-10(3-5-11)14-8-6-13-7-9-14/h2-5,12-13H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVSHWHPCBYJIBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)N2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for N Methyl 4 Piperazin 1 Yl Benzene 1 Sulfonamide and Analogues

Established Synthetic Pathways for Benzene (B151609) Sulfonamide Core Structures

The benzene sulfonamide group is a cornerstone of many pharmaceutical compounds, and its synthesis has been extensively studied. The methods for its formation are diverse, ranging from classical reactions to modern catalytic processes.

Direct Sulfonylation of Aromatic Amines

The most traditional and straightforward method for forming a sulfonamide bond is the reaction of a sulfonyl chloride with an amine. nih.gov This nucleophilic substitution reaction is widely employed for its efficiency and simplicity. In the context of N-methyl-4-(piperazin-1-yl)benzene-1-sulfonamide, this could involve reacting a pre-formed 4-(piperazin-1-yl)benzenesulfonyl chloride with methylamine.

A typical procedure involves the dropwise addition of a sulfonyl chloride to a solution of the amine in a suitable solvent, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to act as a hydrochloric acid scavenger. nih.gov The reaction is generally stirred at room temperature until completion. nih.gov This robust method is foundational in the synthesis of a wide array of sulfonamide-containing molecules. nih.gov

Palladium-Catalyzed C-N Coupling Reactions for Sulfonamide Formation

Transition metal catalysis has revolutionized the formation of carbon-nitrogen bonds, and sulfonamide synthesis has benefited significantly from these advancements. Palladium-catalyzed cross-coupling reactions offer convergent and highly adaptable routes to aryl sulfonamides, allowing for the variation of both the aromatic and amine components. acs.org

One notable palladium-catalyzed process is the three-component coupling of aryl iodides, a sulfur dioxide surrogate such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), and an amine. organic-chemistry.orgox.ac.uk This one-pot method efficiently constructs sulfonamides from readily available starting materials. organic-chemistry.orgox.ac.uk The process first involves a palladium-catalyzed sulfination of the aryl iodide to form an aryl ammonium (B1175870) sulfinate, which is then treated with an amine and an oxidant like sodium hypochlorite (B82951) to yield the final sulfonamide. organic-chemistry.orgox.ac.uk

Another significant palladium-catalyzed approach is the Suzuki-Miyaura cross-coupling of arylboronic acids with a suitable [SO₂Cl]⁺ synthon. nih.gov This method allows for the synthesis of arylsulfonyl chlorides under mild conditions, which can then be derivatized in situ with an amine to form the desired sulfonamide. nih.gov These catalytic methods exhibit significant functional group tolerance, making them powerful tools for complex molecule synthesis. nih.govacs.org However, a challenge in direct C-N cross-coupling is the reduced nucleophilicity of sulfonamides compared to alkylamines, which can complicate the reaction. thieme-connect.com

Table 1: Comparison of Palladium-Catalyzed Sulfonamide Synthesis Methods

| Method | Starting Materials | Key Reagents | Advantages |

|---|---|---|---|

| Willis Sulfonylation | Aryl Iodide, Amine | Pd(0) catalyst, DABSO, Sodium Hypochlorite | One-pot procedure, avoids unstable sulfonyl chlorides. organic-chemistry.org |

| Suzuki-Miyaura Type | Arylboronic Acid, Amine | Pd catalyst, [SO₂Cl]⁺ synthon (e.g., phenyl chlorosulfate) | High functional group tolerance, regioselective. nih.gov |

Advanced Approaches in Sulfonamide Synthesis

Beyond classical and palladium-catalyzed methods, several innovative strategies for sulfonamide synthesis have emerged. These advanced approaches often provide improved efficiency, milder reaction conditions, and greater sustainability.

One such strategy involves the one-pot synthesis from unactivated carboxylic acids and amines via a decarboxylative halosulfonylation. acs.orgnih.gov This method uses copper catalysis to convert aromatic acids into sulfonyl chlorides, which are then aminated in the same reaction vessel. acs.org This approach is advantageous as it utilizes the same coupling partners as traditional amide synthesis. nih.gov

Electrochemical methods have also been developed, offering a catalyst- and oxidant-free pathway. For instance, the paired electro-organic synthesis of sulfonamides can be achieved through the cathodic reduction of a nitro compound to an amine in situ, which then reacts with a sulfinic compound generated at the anode. researchgate.net Furthermore, oxidative coupling of thiols and amines provides a direct route to sulfonamides. rsc.org This can be achieved using various systems, including:

Hypervalent iodine reagents. rsc.org

Molecular iodine (I₂) with an oxidant like t-butyl hydroperoxide (TBHP). researchgate.netrsc.org

High-surface-area β-MnO₂ nanoparticles with molecular oxygen and ammonia. rsc.org

These modern techniques expand the toolkit available to chemists for the construction of the sulfonamide core, enabling the synthesis of complex structures under environmentally benign conditions. thieme-connect.comresearchgate.net

Strategies for N-methylpiperazine Moiety Incorporation and Functionalization

The N-methylpiperazine portion of the target molecule can be introduced and functionalized using several reliable synthetic strategies. The key is to control the substitution on the two nitrogen atoms of the piperazine (B1678402) ring.

N-Alkylation and N-Acylation Reactions on Piperazine

N-alkylation is a fundamental transformation for modifying the piperazine ring. The primary methods to achieve this include nucleophilic substitution, reductive amination, and the reduction of carboxamides. mdpi.com

Nucleophilic Substitution : This involves reacting a piperazine nitrogen with an alkylating agent such as an alkyl halide (e.g., methyl iodide) or sulfonate. mdpi.comambeed.com To achieve mono-alkylation, strategies such as using a monopiperazinium salt can be employed, which yields the N-monoalkylated product with minimal dialkylation. google.com Another approach involves the alkylation of N-acetylpiperazine, followed by the hydrolysis of the acetyl group to yield the N-alkylpiperazine. researchgate.net

Reductive Amination : This is a highly effective method for introducing an N-methyl group. The piperazine nitrogen is reacted with formaldehyde (B43269) in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the N-methylpiperazine derivative. nih.gov

N-acylation reactions are also crucial, particularly for creating analogues. For example, a piperazine nitrogen can react with a sulfonyl chloride in an acylation-type reaction to form a sulfonamide directly on the piperazine ring. mdpi.com

Table 2: Common N-Alkylation Methods for Piperazine

| Method | Reagents | Description |

|---|---|---|

| Nucleophilic Substitution | Alkyl Halide, Base | Direct reaction of piperazine with an alkylating agent. mdpi.com |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Reaction with a carbonyl compound followed by reduction. mdpi.comnih.gov |

| Alkylation of N-Acetylpiperazine | N-Acetylpiperazine, Alkyl Halide, then Hydrolysis | A two-step process for mono-alkylation. researchgate.net |

Regioselective Derivatization of the Piperazine Ring

Controlling the regioselectivity of reactions on the asymmetrical piperazine ring is paramount. When synthesizing a 1,4-disubstituted piperazine like the target compound, a common and effective strategy is the use of a protecting group.

The process typically begins with a mono-protected piperazine, such as N-Boc-piperazine. The unprotected nitrogen can then be coupled with the aryl halide or other suitable aromatic precursor via reactions like the Buchwald-Hartwig coupling or nucleophilic aromatic substitution (SNAr). mdpi.com Following this coupling, the Boc protecting group is removed under acidic conditions. The newly freed secondary amine is then available for a second, different functionalization, such as N-methylation via reductive amination or alkylation as described previously. mdpi.com This sequential approach ensures that the two different substituents are installed at the N1 and N4 positions in a controlled manner. mdpi.com

Alternatively, one can start with a pre-functionalized piperazine, such as N-methylpiperazine, and react it directly with an activated aromatic ring (e.g., 4-fluoronitrobenzene) in an SNAr reaction. mdpi.com This directly incorporates the N-methylpiperazine moiety in a single step, ensuring the correct regiochemistry from the outset.

Derivatization can also be achieved by reacting piperazine with reagents that form a stable, UV-active derivative, such as 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), which is useful for analytical purposes. jocpr.comresearchgate.net

Design and Synthesis of Novel this compound Derivatives

The development of novel derivatives of this compound is a focal point of medicinal chemistry, driven by the therapeutic potential of the benzenesulfonamide (B165840) and piperazine scaffolds. nih.gov The synthesis of such analogues involves a strategic approach, combining computational design with sophisticated synthetic and purification methodologies to generate molecules with optimized properties.

Structure-Guided Design Principles for Analogues

The design of novel analogues of this compound is heavily reliant on structure-guided principles. This approach leverages an understanding of the molecular interactions between a ligand and its biological target to design more potent and selective compounds. Key strategies include the use of X-ray crystallography and molecular modeling to elucidate binding modes and inform structural modifications. nih.gov

In the development of related piperazine sulfonamide inhibitors, for instance, X-ray crystallography has been instrumental in visualizing how ligands fit into the active site of an enzyme. This allows for the iterative exploration of different sub-pockets of the target protein. nih.gov By identifying key hydrogen bonds, hydrophobic interactions, and electrostatic contacts, medicinal chemists can rationally design modifications to the parent structure. For example, substitutions on the piperazine ring or the benzene ring of the benzenesulfonamide core can be designed to enhance binding affinity or improve pharmacokinetic properties.

Molecular docking studies are another critical component of the design phase. These computational simulations predict the preferred orientation of a molecule when bound to a target, helping to prioritize which derivatives to synthesize. nih.gov This method was effectively used in the design of benzene sulfonamide-piperazine hybrids, where the docking results correlated well with the observed enzyme inhibitory activities. nih.gov By analyzing the structure-activity relationships (SAR) of a series of synthesized compounds, researchers can further refine their molecular models and design principles, leading to analogues with improved biological profiles. nih.gov

Multi-Step Synthetic Sequences and Reaction Optimization

The synthesis of this compound and its derivatives typically involves multi-step reaction sequences. A common and versatile method for creating the core sulfonamide linkage is the reaction of a primary or secondary amine with a sulfonyl chloride. nih.govresearchgate.net

A general synthetic route often begins with the coupling of a substituted piperazine with a functionalized benzenesulfonyl chloride. For instance, the synthesis of N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives involves reacting the appropriate amine with a desired sulfonyl chloride in a suitable solvent like dichloromethane (B109758) (DCM), often in the presence of a base such as pyridine or triethylamine to act as an acid scavenger. nih.govnih.govmdpi.com

Table 1: Example Reaction Conditions for Sulfonamide Formation

| Reactants | Base | Solvent | Reaction Time | Notes |

| 1-(4-(4-((5-amino-3-chloropyridin-2-yl)oxy)phenyl)piperazin-1-yl)ethanone, desired sulfonyl chloride | Pyridine | Dry DCM | 5-6 hours | Reaction monitored by Thin Layer Chromatography (TLC). nih.gov |

| Trimetazidine, corresponding sulfonyl chloride | Triethylamine | Dichloromethane | 30 minutes | The base is introduced 10 minutes after the primary reactants are mixed. mdpi.com |

| 4-methylbenzylamine, p-toluenesulfonyl chloride | Pyridine | Dichloromethane | 24 hours | An alternative environmentally benign method uses aqueous potassium carbonate in tetrahydrofuran. nih.gov |

Reaction optimization is crucial for maximizing yield and purity while minimizing waste. whiterose.ac.uk This involves systematically varying parameters such as solvent, temperature, reaction time, and the choice of base. The use of automated systems and flow chemistry can significantly accelerate the optimization process, allowing for rapid screening of various conditions. whiterose.ac.uktue.nl Telescoped continuous reactions, where the output of one step is directly fed into the next without intermediate purification, can reduce waste and improve safety and efficiency. whiterose.ac.uk

A representative multi-step synthesis for a complex derivative is outlined below:

Chlorination: Conversion of a hydroxypyridine to a dichloropyridine derivative using reagents like phosphorus oxychloride (POCl₃). nih.gov

Nucleophilic Aromatic Substitution: Coupling of the dichloropyridine with a substituted phenol-piperazine moiety in the presence of a base like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF). nih.gov

Reduction: Reduction of a nitro group to an amine using a reducing agent like tin(II) chloride (SnCl₂·H₂O) in a solvent such as ethyl acetate (B1210297). nih.gov

Sulfonamide Formation: The final step involves reacting the newly formed amine with a specific benzenesulfonyl chloride to yield the target sulfonamide derivative. nih.gov

Purification and Isolation Protocols for Synthesized Compounds

Following synthesis, rigorous purification and isolation protocols are essential to obtain the desired compounds with high purity for characterization and biological evaluation. The choice of purification method depends on the physicochemical properties of the compound and the nature of the impurities.

A standard workup procedure often involves an aqueous wash to remove inorganic salts and water-soluble reagents. This can include sequential washing of the organic layer with a dilute acid (e.g., 1N HCl), a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), and brine. nih.govmdpi.com The organic layer is then dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. nih.gov

Table 2: Common Purification Techniques for Sulfonamide Derivatives

| Technique | Solvent System/Mobile Phase | Application Example |

| Automated Column Chromatography (e.g., CombiFlash) | Ethyl acetate/Petroleum ether gradient | Used for the purification of crude product after solvent evaporation from the reaction mixture. nih.gov |

| Manual Column Chromatography | 30% Ethyl Acetate in Petroleum Ether | Purification of crude compounds to yield the desired product. nih.gov |

| Extraction | Dichloromethane or Ethyl Acetate / Aqueous washes (acid, base, brine) | Standard workup procedure to separate the product from reaction reagents and byproducts. nih.govnih.gov |

For many sulfonamide derivatives, column chromatography is the primary method of purification. Automated flash chromatography systems, such as the CombiFlash, are frequently employed, using a gradient of solvents like ethyl acetate and petroleum ether to separate the target compound from unreacted starting materials and byproducts. nih.gov The progress of the purification is monitored by thin-layer chromatography (TLC). The final, purified compounds are typically characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity. mdpi.comresearchgate.netresearchgate.net

Advanced Spectroscopic and Structural Characterization of N Methyl 4 Piperazin 1 Yl Benzene 1 Sulfonamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

Proton (¹H) NMR Spectral Analysis and Chemical Shift Assignments

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. For N-methyl-4-(piperazin-1-yl)benzene-1-sulfonamide, the spectrum is expected to show distinct signals corresponding to each unique proton group.

The aromatic protons on the para-substituted benzene (B151609) ring are anticipated to appear as a pair of doublets, characteristic of an AA'BB' spin system. The protons ortho to the electron-withdrawing sulfonamide group (H-2/H-6) would be deshielded and appear downfield, likely in the range of δ 7.6-7.8 ppm. Conversely, the protons ortho to the electron-donating piperazine (B1678402) group (H-3/H-5) would be more shielded, resonating upfield around δ 6.9-7.1 ppm.

The piperazine ring protons typically exhibit two distinct signals. The four protons adjacent to the benzene ring (H-8/H-11) are expected to appear as a triplet around δ 3.2-3.4 ppm. The other four protons adjacent to the secondary amine (H-9/H-10) would likely resonate further upfield as a triplet around δ 3.0-3.2 ppm. mdpi.com The N-H proton of the piperazine ring may appear as a broad singlet, though its chemical shift can vary and it may undergo deuterium (B1214612) exchange.

The N-methyl group attached to the sulfonamide nitrogen is expected to produce a sharp singlet at approximately δ 2.4-2.6 ppm. The sulfonamide N-H proton, if present and not the N-methyl derivative, would typically appear as a singlet in the δ 9-11 ppm range, as seen in similar sulfonamide structures. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Ar-H (ortho to SO₂N) | 7.6 - 7.8 | Doublet (d) |

| Ar-H (ortho to Piperazine) | 6.9 - 7.1 | Doublet (d) |

| Piperazine-H (α to Ar) | 3.2 - 3.4 | Triplet (t) |

| Piperazine-H (α to NH) | 3.0 - 3.2 | Triplet (t) |

| N-CH₃ | 2.4 - 2.6 | Singlet (s) |

| Piperazine N-H | Variable | Broad Singlet (br s) |

Carbon (¹³C) NMR Spectral Analysis and Quaternary Carbon Identification

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The spectrum for this compound is predicted to show eight distinct signals.

A key aspect of ¹³C NMR analysis is the identification of quaternary carbons—those not attached to any protons. In this structure, four quaternary carbons are expected:

C-1 : The carbon atom of the benzene ring attached to the sulfonamide group. This carbon is expected to be significantly downfield due to the strong electron-withdrawing effect of the sulfonyl group, likely appearing around δ 152-155 ppm.

C-4 : The carbon atom of the benzene ring bonded to the piperazine nitrogen. Its chemical shift is predicted to be in the region of δ 135-138 ppm.

The remaining carbons include the protonated aromatic carbons (C-2/C-6 and C-3/C-5), the two non-equivalent methylene (B1212753) carbons of the piperazine ring (typically around δ 45-55 ppm), and the N-methyl carbon (around δ 25-30 ppm). rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |

|---|---|---|

| C-1 (Ar-C-S) | 152 - 155 | Quaternary |

| C-4 (Ar-C-N) | 135 - 138 | Quaternary |

| C-2/C-6 (Ar-CH) | 128 - 130 | Tertiary (CH) |

| C-3/C-5 (Ar-CH) | 114 - 116 | Tertiary (CH) |

| C-8/C-11 (Piperazine CH₂) | 48 - 52 | Secondary (CH₂) |

| C-9/C-10 (Piperazine CH₂) | 44 - 47 | Secondary (CH₂) |

| N-CH₃ | 25 - 30 | Primary (CH₃) |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the target molecule, COSY would show cross-peaks between the ortho-coupled aromatic protons (H-2/H-6 with H-3/H-5) and between the adjacent methylene protons within the piperazine ring (H-8/H-11 with H-9/H-10).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond C-H correlation). This technique would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2, for example, confirming the assignments of the aromatic CH, piperazine CH₂, and N-methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically over two to three bonds), which is vital for connecting different fragments of the molecule. Key expected HMBC correlations would include:

A correlation from the aromatic protons H-3/H-5 to the piperazine carbons C-8/C-11, confirming the attachment of the piperazine ring to the benzene ring at C-4.

Correlations from the aromatic protons H-2/H-6 to the quaternary carbon C-4.

A correlation from the N-methyl protons to the sulfonamide-bearing aromatic carbon (C-1) would be weak or absent (four-bond), but a correlation to the sulfonamide nitrogen's attached carbon is not applicable. More importantly, correlations from the aromatic protons H-2/H-6 to the quaternary carbon C-1 would solidify the sulfonamide group's position.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.

The sulfonamide group is characterized by two strong stretching vibrations for the S=O bond: an asymmetric stretch typically found at 1330-1360 cm⁻¹ and a symmetric stretch at 1150-1180 cm⁻¹. scielo.brmdpi.com The S-N stretching vibration is expected in the 900-940 cm⁻¹ region. researchgate.net

The piperazine moiety would show a characteristic N-H stretching band for the secondary amine around 3200-3400 cm⁻¹. Aliphatic C-H stretching vibrations from both the piperazine and N-methyl groups are expected in the 2800-3000 cm⁻¹ range. mdpi.com Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Piperazine | 3200 - 3400 |

| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | Piperazine & N-CH₃ | 2800 - 3000 |

| S=O Asymmetric Stretch | Sulfonamide | 1330 - 1360 |

| S=O Symmetric Stretch | Sulfonamide | 1150 - 1180 |

| S-N Stretch | Sulfonamide | 900 - 940 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental composition. For this compound (C₁₁H₁₇N₃O₂S), the calculated monoisotopic mass is 255.1045 Da. chemscene.com HRMS analysis of the protonated molecule [M+H]⁺ would be expected to yield a measured mass-to-charge ratio (m/z) that matches the theoretical value (256.1118 Da) to within a few parts per million (ppm), thus confirming the molecular formula. acs.org

Tandem mass spectrometry (MS/MS) experiments can elucidate the structure by inducing fragmentation of the parent ion. The fragmentation of protonated sulfonamides and piperazine derivatives follows predictable pathways. nih.govnih.gov Key fragmentation patterns for this molecule could include:

Cleavage of the S-N bond, which is a common fragmentation pathway for sulfonamides. researchgate.net

Loss of SO₂ (64 Da) from the parent ion, another characteristic fragmentation of aromatic sulfonamides. nih.gov

Fission of the piperazine ring, leading to characteristic fragment ions with m/z values of 70 and 56. xml-journal.net

Cleavage of the C-N bond between the benzene ring and the piperazine nitrogen.

X-ray Crystallography for Solid-State Structural Determination

While no published crystal structure for this compound is currently available, X-ray crystallography remains the definitive method for determining the solid-state structure of a crystalline compound. If suitable crystals were grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles.

Key structural features that could be determined include:

The geometry around the sulfur atom, which is expected to be a distorted tetrahedron. researchgate.net

The conformation of the piperazine ring, which typically adopts a stable chair conformation. researchgate.netresearchgate.net

The precise bond lengths of the S=O (approx. 1.43 Å), S-N (approx. 1.64 Å), and S-C (approx. 1.76 Å) bonds. researchgate.netresearchgate.net

The packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds involving the piperazine N-H group and the sulfonamide oxygen atoms.

Such data is invaluable for understanding structure-activity relationships and for computational modeling studies.

Investigation of Biological Activities Through in Vitro and Biochemical Assays

Enzyme Inhibition Profiling of N-methyl-4-(piperazin-1-yl)benzene-1-sulfonamide and Analogues

Carbonic Anhydrase (CA) Isozyme Inhibition (e.g., hCA I, II, IV, IX)

Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs). nih.gov Their inhibitory mechanism involves the binding of the sulfonamide group in its deprotonated form (SO₂NH⁻) to the zinc ion within the enzyme's active site. nih.govsemanticscholar.org Research into various benzenesulfonamide (B165840) derivatives demonstrates a wide range of potencies and selectivities against different human (h) CA isozymes.

For instance, a series of phthalimide-capped benzenesulfonamides showed potent inhibition against hCA I and hCA II, with one compound exhibiting an inhibition constant (Kᵢ) of 28.5 nM against hCA I and 2.2 nM against hCA II, demonstrating a 14-fold selectivity for hCA II. semanticscholar.org Another study on 4-anilinoquinazoline-based benzenesulfonamides found analogues with Kᵢ values as low as 2.4 nM against hCA II and 60.9 nM against hCA I. semanticscholar.org Furthermore, certain pyrazolo[4,3-c]pyridine sulfonamides have been shown to inhibit hCA I with Kᵢ values ranging from 58.8 nM to over 8000 nM. mdpi.com While extensive data exists for the broader class of piperazine-containing and other substituted benzenesulfonamides, specific inhibitory data for this compound against CA isozymes is not prominently detailed in the reviewed literature. However, the general activity of the structural class suggests potential inhibitory action.

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition

Compounds that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are of significant interest, particularly in the context of Alzheimer's disease. nih.govuj.edu.pl The piperazine (B1678402) ring is a key structural feature in many cholinesterase inhibitors. nih.gov

A study of novel benzenesulfonamides incorporating a 1,3,5-triazine (B166579) scaffold, which included piperidine-substituted analogues, revealed potent BChE inhibition, with several compounds showing over 90% inhibition at a concentration of 200 µM. nih.gov The same study found that some analogues also displayed significant AChE inhibition. nih.gov In another series of benzothiazolone derivatives, compounds were generally more effective against BChE than AChE, with the most potent analogue having an IC₅₀ value of 1.21 µM for BChE. mdpi.com Phthalimide (B116566) derivatives containing a benzylpiperazine moiety have also been identified as effective AChE inhibitors, with one compound showing an IC₅₀ of 0.91 µM. nih.gov These findings highlight the potential of the piperazine-benzenesulfonamide scaffold in designing cholinesterase inhibitors, though specific data for this compound is not specified.

Glycosidase (α-Amylase, α-Glucosidase) Inhibition

Inhibition of α-glucosidase and α-amylase is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.govupm.edu.my Several studies have explored sulfonamide derivatives as potential glycosidase inhibitors.

Phthalimide-benzenesulfonamide hybrids have been shown to be convincing α-glucosidase inhibitors, with some analogues being significantly more potent than the standard drug acarbose. researchgate.net Notably, these compounds were found to be inactive against α-amylase, indicating selectivity. researchgate.net The inhibition of α-glucosidase is a common feature among various sulfonamide-containing compounds, which are explored for their potential to lower blood glucose levels. nih.gov While the general class of piperazine-containing sulfonamides shows promise, specific IC₅₀ values for this compound against α-glucosidase or α-amylase are not available in the cited literature.

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis, making its inhibitors relevant for conditions of hyperpigmentation. nih.gov Benzenesulfonamides featuring a 1,3,5-triazine scaffold have been evaluated for their anti-tyrosinase activity, though they generally showed less potent inhibition compared to their effects on cholinesterases. nih.gov However, other studies on different classes of piperazine derivatives have identified potent tyrosinase inhibitors. For example, a series of 1-tosyl piperazine dithiocarbamate (B8719985) acetamide (B32628) hybrids yielded a compound with an IC₅₀ value of 6.88 µM, which was more potent than the standard inhibitor, kojic acid (IC₅₀ = 30.34 µM). mdpi.com This demonstrates that the piperazine moiety can be incorporated into highly effective tyrosinase inhibitors.

Dihydropteroate (B1496061) Synthase (DHPS) Inhibition

Sulfonamides are a classic group of antimicrobial agents that act by competitively inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway. wikipedia.orgpatsnap.comnih.gov This pathway is absent in humans, providing selective toxicity against bacteria. wikipedia.orgpatsnap.com The sulfonamide drug mimics the natural substrate of DHPS, para-aminobenzoic acid (pABA), thereby blocking the synthesis of dihydropteroate, a precursor to folic acid. wikipedia.orgnih.gov The inhibition of this pathway ultimately prevents bacterial DNA and RNA synthesis, leading to a bacteriostatic effect. wikipedia.org While the 4-(piperazin-1-yl)benzene-1-sulfonamide scaffold fits the general structural requirements for DHPS inhibition, specific kinetic data or inhibition constants for this compound were not found in the reviewed search results.

Histone Deacetylase (HDAC) Inhibition, with focus on isoform selectivity (e.g., HDAC6)

Histone deacetylase (HDAC) inhibitors are a class of targeted therapy agents. Among the various isoforms, HDAC6 is a cytoplasmic enzyme that is a particularly attractive therapeutic target. nih.gov Analogues of this compound have been investigated as HDAC inhibitors, showing promising results and isoform selectivity.

Specifically, a series of 2-benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acids, which are close structural analogues, were identified as potent and selective HDAC6 inhibitors. plos.orgnih.gov These compounds, bearing a para-substituted hydroxamic acid group, selectively inhibited HDAC6 with IC₅₀ values in the range of 0.1–1.0 µM. plos.orgnih.gov Their selectivity over the class I isoform HDAC1 was notable, with IC₅₀ values for HDAC1 being significantly higher, in the 0.9–6 µM range. plos.orgnih.gov Molecular modeling studies supported these findings, indicating a structural basis for the observed HDAC6 selectivity. plos.org

Table 1: Summary of HDAC Inhibition for Analogues Data sourced from references plos.orgnih.gov

| Compound Class | Target Enzyme | Inhibition (IC₅₀) | Selectivity |

|---|---|---|---|

| 2-Benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acids | HDAC6 | 0.1 - 1.0 µM | Preferential for HDAC6 over HDAC1 |

| HDAC1 | 0.9 - 6.0 µM |

In Vitro Antimicrobial Efficacy Assessment

The sulfonamide scaffold is a privileged structure in the development of novel agents to combat resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA). nih.gov The significant redesign of the piperazine core combined with a sulfonyl moiety has been an encouraging strategy in the search for new antibacterial candidates to combat MRSA superbugs. researchgate.netnih.gov

Studies on various piperazine-sulfonyl derivatives have demonstrated promising antibacterial activity. In one study, a piperazine-citral sulfonyl derivative showed a minimum inhibitory concentration (MIC) of 29 µM against MRSA. researchgate.netnih.gov Another series of piperazine-based phthalimide derivatives was synthesized, with one compound showing an MIC of 45±0.15 µg/mL against MRSA. researchgate.net The antibacterial properties of related 4′-(piperazin-1-yl)benzanilides have also been noted, with several analogues exhibiting promising activity against Gram-positive strains. mdpi.com These findings underscore the potential of the this compound core structure in the development of new anti-MRSA agents. nih.govresearchgate.net

Table 3: In Vitro Antibacterial Activity of Related Sulfonamide-Piperazine Derivatives against MRSA

| Compound Series | Strain | MIC |

|---|---|---|

| Piperazine-citral sulfonyl derivative (5c) | MRSA | 29 µM |

| Piperazine-based phthalimide derivative (5e) | MRSA | 45±0.15 µg/mL |

| 4′-(piperazin-1-yl)benzanilide derivatives | M. luteus | 16–64 µg/mL |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.

The arylsulfonamide chemical class has demonstrated notable antifungal activity. nih.gov Research into novel arylsulfonamide-type compounds has been conducted to establish a structure-activity relationship against a range of Candida species, which are common fungal pathogens. nih.gov

In a screening of sulfonamide-based compounds against both American Type Culture Collection (ATCC) and clinical strains of C. albicans, C. parapsilosis, and C. glabrata, certain derivatives were found to possess fungistatic potential. nih.gov Further modification of a "hit compound" led to the synthesis of related amine derivatives and their hydrochloride salts, which acquired fungicidal effects against Candida glabrata. nih.gov These preliminary studies confirm that arylsulfonamide derivatives bearing specific structural features, such as the one present in this compound, could be explored as antifungal agents that impair fungal growth. nih.gov

Derivatives containing the sulfonamide-piperazine scaffold have been synthesized and evaluated for antiviral properties. A series of novel N-sulphonamidomethyl piperazinyl fluoroquinolones were screened for activity against influenza viruses and Human Immunodeficiency Virus (HIV). ijpsonline.comnih.gov

In these studies, certain compounds were found to inhibit the replication of influenza A (H5N1) and influenza B viruses in Madin-Darby Canine Kidney (MDCK) cell cultures. ijpsonline.comnih.gov While the tested compounds showed high 50% effective concentration (EC₅₀) values against HIV-1 replication, indicating lower potency for this target, they did display cytostatic properties in MT-4 cells. ijpsonline.comnih.gov Other research into sulfonamides with heterocyclic components has identified compounds with activity against Avian Paramyxovirus type 1 (APMV-1), Dengue virus (DENV), Herpes Simplex Virus-1 (HSV-1), and Coxsackievirus B4 (CBV4). nih.govmdpi.com This body of work suggests that the core structure is amenable to modifications that can yield activity against specific viral targets. nih.gov

While the classical mechanism of action for sulfonamides involves the competitive inhibition of dihydropteroate synthase (DHPS) in the folate biosynthetic pathway, recent research has uncovered alternative mechanisms for novel derivatives. nih.govnih.govbiorxiv.org Investigations into piperazine sulfonyl compounds active against MRSA have revealed mechanisms that lead to bacterial cell death through physical disruption. nih.govresearchgate.net

Scanning Electron Microscopy (SEM) analysis of MRSA treated with active piperazine-based derivatives showed significant morphological changes, including the formation of pores, breaks, and cracks on the bacterial surface compared to the smooth surface of untreated control cells. researchgate.net This membrane damage leads to the leakage of cellular contents, ultimately causing cell death. researchgate.net Further studies have verified these effects by measuring potassium efflux and cellular leakage, and have also suggested an inhibitory effect on the electron transport chain as another potential non-classical mechanism of action. nih.gov This indicates that the bactericidal activity of these next-generation sulfonamides may be due to binding to the cell membrane or membrane-bound factors, a mechanism distinct from classical DHPS inhibition. researchgate.net

In Vitro Antiproliferative Activity against Cancer Cell Lines

The potential of this compound to inhibit the growth of cancer cells has been a subject of scientific inquiry. The following sections detail the findings from in vitro studies.

Evaluation of Cytotoxicity in Various Human Cancer Cell Lines

Comprehensive searches of scientific literature and databases did not yield specific data on the cytotoxic effects of this compound against human cancer cell lines. While numerous studies have investigated the antiproliferative activities of various sulfonamide and piperazine derivatives, showing a broad range of potencies against different cancer cell types, no specific IC50 values for the titled compound have been reported in the public domain. Research on structurally related compounds suggests that the antiproliferative activity of this class of molecules can be highly dependent on the specific substitutions on the benzene (B151609) and piperazine rings.

Analysis of Cell Cycle Arrest and Apoptosis Induction in Vitro

There is currently no available scientific literature detailing the effects of this compound on the cell cycle progression or the induction of apoptosis in cancer cells. Studies on other piperazine-containing sulfonamides have demonstrated the ability to induce cell cycle arrest, often at the G1 or G2/M phases, and to trigger apoptotic pathways. However, without specific experimental data for this compound, its mechanism of action in this regard remains uncharacterized.

Target-Specific Modulation of Cancer-Related Proteins or Receptors (e.g., CXCR4)

The piperazine moiety is a common feature in compounds designed to act as antagonists for the CXCR4 receptor, a key player in cancer metastasis. While this structural similarity might suggest a potential interaction, there are no specific studies available that have evaluated the activity of this compound as a modulator of CXCR4 or any other cancer-related proteins or receptors. Therefore, its target-specific activities are yet to be determined.

In Vitro Antioxidant Activity Profiling

The antioxidant potential of a compound is its ability to neutralize harmful free radicals. The following sections outline the available information on the antioxidant properties of this compound.

Radical Scavenging Assays (DPPH, ABTS)

No specific data from 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays for this compound are available in the current scientific literature. A study on a series of benzene sulfonamide-piperazine hybrids did investigate their antioxidant capacity using these methods; however, this compound was not included among the tested compounds.

Reducing Power Assays (FRAP, CUPRAC)

Similarly, there is no published data on the reducing power of this compound as determined by the Ferric Reducing Antioxidant Power (FRAP) or Cupric Ion Reducing Antioxidant Capacity (CUPRAC) assays. The aforementioned study on related benzene sulfonamide-piperazine hybrids did report on their reducing power, but the specific compound of interest was not evaluated.

Metal Chelating Activity

The ability of a chemical compound to bind to metal ions, known as metal chelating activity, is a significant area of research in medicinal chemistry. This property can influence a compound's pharmacokinetic profile and can be harnessed for therapeutic purposes, such as in the treatment of metal toxicity or in the modulation of metalloenzyme activity. While the broader class of sulfonamide and piperazine-containing molecules has been a subject of such investigations, specific data on the metal chelating activity of this compound from in vitro and biochemical assays are not available in the current body of scientific literature.

Research has been conducted on various benzene sulfonamide-piperazine hybrid compounds to evaluate their antioxidant and enzyme inhibitory potentials, which sometimes includes an assessment of their metal chelating capabilities. nih.gov For instance, studies on sulfonamides incorporating 1,3,5-triazine moieties have demonstrated moderate metal chelating activity. nih.govtandfonline.com These investigations typically employ assays such as the ferrous ion chelating assay using ferrozine (B1204870) to determine the compound's ability to compete for and bind with metal ions like iron(II). benthamopenarchives.commdpi.com The results of such assays are often expressed as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to chelate 50% of the metal ions in the assay.

In one study, a series of novel benzenesulfonamides were synthesized and evaluated for their antioxidant properties, including their metal chelating effects. nih.gov The findings indicated that some of these compounds exhibited moderate activity in this regard. nih.gov However, the specific molecular structures of the compounds tested in these studies differ from that of this compound.

Similarly, other research has focused on the synthesis of piperazine-based chelators for potential applications as siderophore mimetics, highlighting the interest in the metal-binding properties of the piperazine scaffold. mdpi.com These studies underscore the potential for molecules containing a piperazine ring to interact with metal ions.

Despite the investigation into related compounds, to date, no published research has specifically detailed the metal chelating activity of this compound. Consequently, there is no specific data from in vitro or biochemical assays to present in the form of detailed research findings or data tables for this particular compound. Further research would be necessary to elucidate the metal chelating properties of this compound.

Computational Chemistry and in Silico Modeling for N Methyl 4 Piperazin 1 Yl Benzene 1 Sulfonamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. mdpi.com This method is crucial for understanding the potential biological activity of compounds like N-methyl-4-(piperazin-1-yl)benzene-1-sulfonamide.

Docking simulations predict how this compound fits into the binding site of a target protein. The simulation explores various possible conformations (spatial arrangements of atoms) of the ligand and its orientation within the binding pocket. nih.gov For sulfonamide derivatives, studies show that the sulfonamide group often acts as a key interacting moiety, frequently forming hydrogen bonds with residues in the protein's active site. acs.org The piperazine (B1678402) ring can adopt different conformations, such as a chair or boat form, which influences how the molecule interacts with the hydrophobic and hydrophilic regions of the target. mdpi.com The simulation identifies the most energetically favorable binding mode, which is presumed to be the most likely orientation in a biological context.

A primary output of molecular docking is a scoring function that estimates the binding affinity (typically in kcal/mol) between the ligand and the target protein. mdpi.com A lower (more negative) score generally indicates a stronger, more stable interaction. This scoring allows for the virtual screening and ranking of multiple ligands. For instance, derivatives of this compound could be computationally designed and ranked based on their predicted binding affinities to a specific target, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Table 1: Illustrative Ranking of Hypothetical Ligands Based on Docking Scores

| Compound ID | Modification on Parent Compound | Predicted Binding Affinity (kcal/mol) | Rank |

| Ligand A | This compound | -8.5 | 3 |

| Ligand B | Addition of a hydroxyl group to the benzene (B151609) ring | -9.2 | 1 |

| Ligand C | Replacement of methyl with an ethyl group | -8.9 | 2 |

| Ligand D | Unmodified piperazine ring | -7.8 | 4 |

Docking analysis provides a detailed map of the interactions between the ligand and the protein. It identifies specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. nih.gov For sulfonamide-piperazine hybrids, key interactions often involve the sulfonamide's oxygen atoms acting as hydrogen bond acceptors and the piperazine's nitrogen atoms participating in hydrogen bonding or salt bridges. acs.orgacs.org Identifying these crucial interactions helps in the development of a pharmacophore model—an abstract representation of the essential molecular features necessary for biological activity. This model can then be used to design new molecules with improved potency and selectivity.

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net It provides precise information about molecular geometry, electronic properties, and reactivity, complementing the insights gained from molecular docking.

DFT calculations are used to determine the most stable three-dimensional structure of this compound by finding the geometry with the lowest electronic energy. This process, known as geometry optimization, provides accurate bond lengths, bond angles, and dihedral angles. imist.ma For related sulfonamide compounds, DFT has been successfully used to reproduce structural parameters that are in good agreement with experimental data from X-ray crystallography. nih.govnih.gov This analysis confirms the molecule's most probable conformation in its ground state.

Table 2: Conceptual Optimized Geometric Parameters for this compound from DFT

| Parameter | Description | Calculated Value |

| S-O Bond Length | Length of the sulfur-oxygen bonds in the sulfonamide group | ~1.45 Å |

| S-N Bond Length | Length of the sulfur-nitrogen bond in the sulfonamide group | ~1.65 Å |

| C-S-N Angle | Bond angle around the sulfur atom | ~107° |

| C-N-C Angle | Bond angle within the piperazine ring | ~110° |

Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of a molecule's chemical reactivity and kinetic stability. mdpi.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more reactive. researchgate.net This analysis helps predict how this compound might participate in chemical reactions and charge-transfer processes. imist.manih.govresearchgate.net

Table 3: Illustrative Frontier Molecular Orbital Energies

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.3 eV | Indicates high chemical stability |

Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a computational method used to visualize the three-dimensional charge distribution of a molecule, which is crucial for predicting its reactivity and intermolecular interaction sites. researchgate.netnih.gov The MEP surface map illustrates the regions of a molecule that are electron-rich (nucleophilic) and electron-deficient (electrophilic). mdpi.com This analysis is performed using data from quantum chemical calculations, such as Density Functional Theory (DFT). researchgate.netjddtonline.info

For this compound, an MEP map would reveal specific sites prone to molecular interactions.

Negative Potential Regions (Electron-Rich): These areas, typically colored red or yellow, indicate sites susceptible to electrophilic attack. In this molecule, the highest electron density is expected to be localized on the oxygen atoms of the sulfonamide group (-SO₂-) and, to a lesser extent, the nitrogen atoms of the piperazine ring. researchgate.netresearchgate.net These regions are the primary sites for hydrogen bond acceptance.

Positive Potential Regions (Electron-Deficient): These areas, colored blue, represent sites that are favorable for nucleophilic attack. The hydrogen atom attached to the sulfonamide nitrogen (N-H) and the hydrogen atoms of the N-methyl group are anticipated to be the most significant regions of positive potential. researchgate.net

Neutral Regions: Areas colored green represent regions with near-zero potential, typically corresponding to the carbon backbone of the benzene ring.

By identifying these reactive centers, MEP analysis provides a rational basis for understanding how this compound might interact with biological targets, such as the active site of an enzyme, predicting hydrogen bonding patterns and other non-covalent interactions. mdpi.comnih.gov

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy, aiding in their structural characterization. mdpi.comivanmr.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.govescholarship.org Methods like the Gauge-Independent Atomic Orbital (GIAO) are employed to calculate the nuclear shielding tensors, which are then converted to chemical shifts. mdpi.comruc.dk For this compound, predicted chemical shifts would help in assigning the signals in an experimental spectrum to specific atoms in the molecule. nih.govresearchgate.net

Infrared (IR) Spectroscopy: The vibrational frequencies in an IR spectrum can be calculated computationally. nih.govultraphysicalsciences.org These calculations help in assigning the absorption bands to specific molecular vibrations, such as stretching and bending of bonds (e.g., S=O, N-H, C-N). niscpr.res.inresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra, providing information on the electronic transitions within the molecule and the corresponding maximum absorption wavelengths (λmax).

The table below presents hypothetical, yet scientifically plausible, predicted spectroscopic data for this compound, based on typical values for its constituent functional groups.

| Parameter | Predicted Value | Assignment |

| ¹H NMR (ppm) | 7.6-7.8 | Aromatic protons (ortho to -SO₂NHCH₃) |

| 6.9-7.1 | Aromatic protons (ortho to piperazine) | |

| 4.8-5.2 | Sulfonamide proton (-SO₂NH CH₃) | |

| 3.2-3.4 | Piperazine protons (-CH₂ -N-Ar) | |

| 2.9-3.1 | Piperazine protons (-CH₂ -NH-) | |

| 2.5-2.7 | Methyl protons (-NHCH₃ ) | |

| ¹³C NMR (ppm) | 150-155 | Aromatic C (attached to piperazine) |

| 130-135 | Aromatic C (attached to -SO₂) | |

| 128-130 | Aromatic C (ortho to -SO₂) | |

| 115-120 | Aromatic C (ortho to piperazine) | |

| 48-52 | Piperazine C (attached to Ar) | |

| 44-48 | Piperazine C (distal to Ar) | |

| 29-33 | Methyl C (-NHC H₃) | |

| IR (cm⁻¹) | 3250-3350 | N-H stretching (sulfonamide) |

| 2900-3000 | C-H stretching (aromatic) | |

| 2800-2850 | C-H stretching (aliphatic) | |

| 1320-1360 | Asymmetric SO₂ stretching | |

| 1150-1180 | Symmetric SO₂ stretching | |

| 900-930 | S-N stretching |

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. nih.gov In the context of drug discovery, MD simulations provide critical insights into the stability of a ligand-protein complex, revealing the dynamic nature of their interactions that static models like docking cannot capture. uzh.chyoutube.com

To study this compound, an MD simulation would typically be performed on its complex with a specific protein target. The simulation tracks the trajectory of the complex in a simulated physiological environment (e.g., solvated in water with ions at a given temperature and pressure). The stability of this complex is then assessed by analyzing several parameters:

Root-Mean-Square Deviation (RMSD): This parameter measures the average deviation of the protein's backbone atoms or the ligand's atoms from their initial positions over the course of the simulation. A stable, low-fluctuation RMSD value for both the protein and the ligand suggests that the complex has reached equilibrium and remains stable. researchgate.net

Root-Mean-Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues of the protein. It helps identify which parts of the protein are flexible and which are stable. High fluctuations in the binding site residues could indicate instability, while low fluctuations suggest that the ligand is held firmly. researchgate.net

Hydrogen Bond Analysis: The number and duration of hydrogen bonds formed between the ligand and the protein are monitored throughout the simulation. The persistence of key hydrogen bonds is a strong indicator of a stable and specific interaction. researchgate.net

These analyses collectively provide a detailed picture of the binding stability, conformational changes, and key interactions that govern the affinity of this compound for its target protein. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. nih.gov They aim to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. nih.gov Such models are invaluable for understanding the structural requirements for activity and for predicting the potency of novel, unsynthesized analogues. ekb.eg

Selection and Calculation of Molecular Descriptors

The first step in a QSAR study is to generate a set of numerical values, known as molecular descriptors, that quantify various aspects of a molecule's structure. tiu.edu.iq For a series of analogues based on the this compound scaffold, a wide range of descriptors would be calculated. These descriptors are typically categorized as follows:

| Descriptor Class | Description | Examples |

| Electronic | Describe the electronic properties and charge distribution. | Dipole moment, HOMO/LUMO energies, electrophilicity index (ω). ekb.egresearchgate.net |

| Steric/Topological | Relate to the size, shape, and connectivity of the molecule. | Molecular weight, molar refractivity (MR), van der Waals volume, topological polar surface area (TPSA). researchgate.net |

| Physicochemical | Describe properties like lipophilicity and solubility. | LogP (octanol-water partition coefficient), aqueous solubility (LogS). researchgate.neticm.edu.pl |

| Constitutional | Count specific atoms, bonds, or functional groups. | Number of oxygen atoms (nO), number of double bonds (nDB). openpharmaceuticalsciencesjournal.com |

The selection of relevant descriptors is crucial for building a meaningful QSAR model.

Development and Validation of Predictive QSAR Models

Once descriptors are calculated for a set of compounds with known biological activities (the training set), a statistical method is used to build the QSAR model. Multiple Linear Regression (MLR) is a common technique that generates an equation linking the most relevant descriptors to the activity. longdom.orgscispace.com

A QSAR model is only useful if it is statistically robust and has predictive power. Therefore, rigorous validation is essential. researchgate.net Key validation metrics include:

Coefficient of Determination (R²): Measures how well the model fits the training data. A value closer to 1.0 indicates a better fit. openpharmaceuticalsciencesjournal.com

Cross-Validated R² (Q² or R²cv): Assesses the model's internal predictivity, often calculated using the leave-one-out (LOO) method. A high Q² (typically > 0.6) suggests the model is not overfitted. nih.govresearchgate.net

External Validation (R²pred): The model's ability to predict the activity of an external test set of compounds (not used in model building) is the ultimate test of its utility. A high R²pred value confirms the model's predictive power. openpharmaceuticalsciencesjournal.comscispace.com

A statistically significant and validated QSAR model for this compound analogues would identify which molecular properties are most critical for their biological activity. openpharmaceuticalsciencesjournal.com

In Silico Prediction of Activity for Novel Analogues

The primary application of a validated QSAR model is to predict the biological activity of novel, hypothetical compounds in silico. nih.govacs.org By inputting the calculated descriptors for a newly designed analogue of this compound into the QSAR equation, researchers can obtain an estimated activity value before committing resources to its chemical synthesis and biological testing. ekb.eg

This predictive capability allows for the rational design of new derivatives with potentially enhanced potency. For instance, if the QSAR model indicates that higher lipophilicity and a lower dipole moment are correlated with increased activity, new analogues can be designed with these specific properties in mind. This process accelerates the drug discovery cycle by prioritizing the synthesis of the most promising candidates. nih.gov

In Silico Drug-Likeness and Predictive Profiling

The preliminary stages of drug development heavily rely on the computational screening of compounds to identify those with the highest probability of success as therapeutic agents. This in silico assessment for this compound focuses on its bioactivity scores, drug-likeness indices, and key physicochemical parameters.

Computational Assessment of Bioactivity Scores and Drug-Likeness Indices

The drug-likeness of a compound is a qualitative concept used to evaluate its potential to become a drug. This assessment is often based on the compound's structural or physicochemical properties. Several established rules and scoring methods are employed to predict a compound's drug-likeness.

For this compound, the analysis according to Lipinski's rule of five, a widely used guideline, indicates a favorable profile. This rule states that a drug is more likely to be orally absorbed if it does not violate more than one of the following criteria: a molecular weight of less than 500 daltons, a logP (octanol-water partition coefficient) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.

| Parameter | Predicted Value | Lipinski's Rule Compliance |

|---|---|---|

| Molecular Weight | 255.34 g/mol | Compliant (<500) |

| LogP | 0.0043 | Compliant (≤5) |

| Hydrogen Bond Donors | 2 | Compliant (≤5) |

| Hydrogen Bond Acceptors | 4 | Compliant (≤10) |

Predictive Models for Physicochemical Parameters Relevant to Biological Activity (e.g., LogP, pKa)

The biological activity of a molecule is intrinsically linked to its physicochemical properties. Predictive models are instrumental in estimating these parameters, thereby guiding the optimization of drug candidates.

LogP (Octanol-Water Partition Coefficient): This parameter is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, the predicted LogP value is 0.0043. This low value suggests that the compound is relatively hydrophilic, which can impact its ability to cross lipid membranes.

pKa: The pKa value represents the acidity or basicity of a compound and is crucial for understanding its ionization state at physiological pH. The piperazine moiety in this compound contains two nitrogen atoms that can be protonated. The sulfonamide group also has an acidic proton. The predicted pKa values for the basic nitrogen atoms of the piperazine ring are approximately 8.5 and 2.5, while the acidic pKa of the sulfonamide proton is around 9.5. These values indicate that at physiological pH (around 7.4), the piperazine ring will be partially protonated, and the sulfonamide group will be predominantly in its neutral form.

Topological Polar Surface Area (TPSA): TPSA is another important descriptor that correlates with drug transport properties, such as intestinal absorption and blood-brain barrier penetration. The calculated TPSA for this compound is 61.44 Ų. This value is within the favorable range for good oral bioavailability.

Rotatable Bonds: The number of rotatable bonds in a molecule is related to its conformational flexibility. A lower number of rotatable bonds is generally associated with better oral bioavailability. This compound has 3 rotatable bonds, which is considered favorable.

| Physicochemical Parameter | Predicted Value |

|---|---|

| LogP | 0.0043 |

| TPSA | 61.44 Ų |

| Number of Rotatable Bonds | 3 |

These in silico predictions provide a valuable preliminary assessment of the drug-like properties of this compound. While these computational tools are powerful, experimental validation is necessary to confirm these findings and to fully elucidate the compound's therapeutic potential.

Structure Activity Relationship Sar Elucidation and Optimization Strategies

Systematic Exploration of Substituent Effects on the Benzene (B151609) Ring

The nature and position of substituents on the benzene ring of the 4-(piperazin-1-yl)benzene-1-sulfonamide scaffold play a pivotal role in modulating biological activity. Studies on related compounds have demonstrated that the electronic properties of these substituents are key determinants of potency.

For instance, in a series of nitrobenzenesulfonamide hybrids designed as antitubercular agents, the presence of electron-withdrawing groups on the phenyl ring was found to be crucial for activity. A comparative analysis showed that derivatives with two nitro groups (2,4-dinitro) on the benzene ring were significantly more potent than those with a single nitro group at either the 2- or 4-position. acs.org This suggests that the increased electron-withdrawing character of the dinitro-substituted ring enhances the interaction with the biological target, potentially through specific electronic or hydrogen bonding interactions.

The preliminary minimum inhibitory concentration (MIC) data for these compounds against Mycobacterium tuberculosis (Mtb) confirmed that 2,4-dinitrobenzenesulfonamide (B1250028) derivatives were consistently more potent than their corresponding 2- or 4-nitro counterparts. acs.org

Table 1: Effect of Benzene Ring Substitution on Anti-TB Activity Data extracted from studies on benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids. acs.org

| Compound Series | Benzene Ring Substitution | Relative Potency (Anti-TB Activity) |

|---|---|---|

| Nitrobenzenesulfonamides | 2,4-Dinitro | High |

| Nitrobenzenesulfonamides | 2-Nitro | Moderate to Low |

| Nitrobenzenesulfonamides | 4-Nitro | Moderate to Low |

Impact of Structural Modifications on the Piperazine (B1678402) Nitrogen Atoms

The piperazine ring is a common scaffold in medicinal chemistry, valued for its ability to target a wide range of pharmacological activities. nih.gov The disubstituted nitrogen atoms of the piperazine ring are critical for exerting selectivity and potency against various biological targets. nih.gov

The unsubstituted nitrogen atom (N1, attached to the sulfonyl group) is generally considered essential for forming the core structure. In contrast, the second nitrogen atom (N4) is a key point for modification to alter the compound's properties. Attaching different chemical moieties at this position can significantly influence the molecule's affinity, selectivity, and pharmacokinetic profile.

In the development of inhibitors for human equilibrative nucleoside transporters (ENTs), the substitution on the N4 nitrogen was found to be essential. A series of analogs based on a 4-((4-(phenyl)piperazin-1-yl)methyl) structure revealed that the presence of a halogen substitute on the phenyl ring attached to the piperazine was crucial for inhibitory effects on both ENT1 and ENT2. polyu.edu.hkpolyu.edu.hk

Furthermore, studies on antagonists for the histamine (B1213489) H3 receptor have highlighted the influence of the piperazine core. When compared to a similar piperidine (B6355638) core, derivatives containing the 4-(pyridin-4-yl)piperazin-1-yl structure showed significantly different affinity profiles, underscoring the role of the piperazine ring's specific chemical and conformational properties. nih.gov The benzhydrylpiperazine group, a bulky lipophilic moiety, has also been successfully incorporated at the N4 position to enhance lipophilicity and potentially increase activity against targets like M. tuberculosis. nih.gov

Role of the Sulfonamide Linker and its Chemical Environment

The sulfonamide linker (-SO2NH-) is a critical structural element, acting as a rigid and stable bridge between the aromatic ring and the piperazine moiety. Its primary role is to properly orient these two key pharmacophoric features in three-dimensional space. The sulfonamide group is also a potent hydrogen bond acceptor (via the oxygen atoms) and a hydrogen bond donor (via the N-H group), allowing it to form strong interactions with amino acid residues in a target's binding site. mdpi.com

In the context of selective COX-2 inhibitors, the phenylsulfonamide moiety is credited with conferring selectivity. This is because the sulfonamide group can protrude into a polar side pocket available in the COX-2 enzyme but not in COX-1, forming key hydrogen bonds. mdpi.com

The substitution on the sulfonamide nitrogen itself, such as the N-methyl group in the title compound, also influences activity. In a study of benzenesulfonamide (B165840) analogs targeting serotonin (B10506) receptors, the synthesis of N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide derivatives was explored. nih.gov While this study used a piperidine ring, it highlights that modification at the sulfonamide nitrogen is a viable strategy for tuning activity and selectivity. The N-methyl group can alter the hydrogen bonding capacity (removing the N-H donor) and introduce steric effects that may favor binding to one receptor subtype over another.

Identification of Key Pharmacophoric Elements for Desired Biological Activities

Based on extensive SAR studies, a general pharmacophore model for the 4-(piperazin-1-yl)benzene-1-sulfonamide class of compounds can be proposed. This model consists of several key features that are essential for biological activity.

Aromatic Ring System: A substituted benzene ring that typically engages in hydrophobic or aromatic stacking interactions within the target's binding pocket. As noted, electron-withdrawing substituents can significantly enhance potency for certain targets. acs.org

Sulfonamide Linker: This unit acts as a crucial hydrogen bond donor and/or acceptor, often serving to anchor the ligand into the active site. mdpi.com Its rigidity helps maintain the optimal conformation for binding.

Central Piperazine Ring: This heterocyclic core serves as a scaffold. The nitrogen atom attached to the sulfonamide (N1) is a key structural component.

Basic Amine Center: The second piperazine nitrogen (N4) is typically a basic center that is protonated at physiological pH. This allows it to form ionic interactions or key hydrogen bonds with acidic residues like aspartate or glutamate (B1630785) in the target protein.

N4-Substituent Region: This is a vector for diversification, where different substituents can be added to explore specific sub-pockets within the binding site, thereby enhancing potency and selectivity. nih.govpolyu.edu.hk

These elements are common across various biologically active piperazine-based compounds and form the basis for designing new molecules with targeted activities. researchgate.netresearchgate.net

Rational Design Principles for Enhancing Selectivity and Potency based on SAR Studies

The SAR data gathered for the N-methyl-4-(piperazin-1-yl)benzene-1-sulfonamide scaffold provides clear principles for the rational design of more potent and selective analogs.

Targeting Specific Pockets: A primary strategy involves modifying substituents on both the benzene ring and the N4-position of the piperazine to exploit unique features of the target's binding site. For example, the success of the phenylsulfonamide moiety in achieving COX-2 selectivity by binding to a specific polar side pocket serves as a guiding principle for designing inhibitors for other enzymes. mdpi.com

Bioisosteric Replacement: The sulfonamide linker or the piperazine ring can be replaced with other bioisosteres to fine-tune physicochemical properties or explore different binding interactions. However, the established importance of the sulfonamide in many contexts suggests that such modifications must be approached with caution. mdpi.com

Molecular Hybridization: This approach involves combining the core scaffold with other known pharmacophores to create hybrid molecules with potentially dual or enhanced activity. nih.gov For instance, tethering the benzenesulfonamide pharmacophore to other active moieties like 1,2,3-triazoles has led to the development of potent new inhibitors. mdpi.com

Conformational Constraint: The flexibility of the molecule can be reduced to lock it into a more bioactive conformation. This can sometimes be achieved by introducing cyclic structures or bulky groups at the N4-position of the piperazine, which may lead to an increase in potency. polyu.edu.hk

By applying these principles, medicinal chemists can systematically optimize the this compound scaffold to develop novel therapeutic agents with improved efficacy and selectivity.

Q & A

Q. What in silico tools are recommended for predicting off-target interactions and toxicity?

- Methodological Answer :

- Off-Target Profiling : Use SwissTargetPrediction or PharmMapper to identify potential kinase or GPCR interactions. Validate with kinome-wide selectivity panels .

- Toxicity Prediction : Apply ADMET Predictor™ or ProTox-II to assess hepatotoxicity (CYP3A4 inhibition) and cardiotoxicity (hERG binding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.